N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
This compound features a 2-oxo-2H-chromene-3-carboxamide core linked to a substituted imidazo[1,2-b]pyridazine moiety via a phenyl ring. The imidazo[1,2-b]pyridazine group introduces a fused bicyclic heterocycle, which enhances structural rigidity and may improve target binding affinity. The methoxy substituent at the 6-position of the imidazopyridazine likely modulates electronic and steric properties, influencing solubility and metabolic stability .
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4/c1-30-21-10-9-20-25-18(13-27(20)26-21)14-6-4-7-16(11-14)24-22(28)17-12-15-5-2-3-8-19(15)31-23(17)29/h2-13H,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTPNEUCUUOZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of structural motifs that contribute to its biological activity. It includes an imidazo[1,2-b]pyridazine moiety, a chromene core, and a carboxamide functional group. The molecular formula is with a molecular weight of approximately 378.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O3 |
| Molecular Weight | 378.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[1,2-b]pyridazine Core : Achieved through cyclization reactions under acidic or basic conditions.
- Attachment of the Chromene Moiety : This can be performed through coupling reactions involving appropriate precursors.
- Final Functionalization : The introduction of the carboxamide group is usually done via acylation reactions.
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM . This suggests potential applications in treating tuberculosis and other bacterial infections.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory diseases.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-b]pyridazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate cellular pathways involved in signal transduction .
Case Studies and Research Findings
Several studies have explored the biological activities of this class of compounds:
- Antitubercular Activity : A study demonstrated that related compounds significantly inhibited the growth of Mycobacterium tuberculosis in vitro .
- Anti-cancer Potential : Another investigation indicated that imidazo[1,2-b]pyridazine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- In Vivo Efficacy : In vivo studies have shown promising results for these compounds in animal models, where they effectively reduced tumor sizes and improved survival rates compared to controls .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on core motifs, substituent effects, and inferred biological implications.
Structural Analogues of Chromene-3-Carboxamide Derivatives
a. Hydrazide Derivatives (Compounds 3a–3d, 7)
- Core Structure : These compounds replace the carboxamide group with a carbohydrazide, forming Schiff bases (e.g., N'-benzylidene-2-oxo-2H-chromene-3-carbohydrazide) .
- Hydroxy groups (e.g., 3b, 3d) improve water solubility but may reduce stability under acidic conditions .
- Biological Activity : Tested for antimicrobial activity; 3c (4-Cl) showed moderate efficacy against S. aureus (MIC = 32 µg/mL) .
b. Pyridazine-Linked Chromenes (Compounds 5, 6)
- Core Structure : Feature a pyridazine-dione or tetrahydro pyridazine-dione linked to the chromene carbonyl .
- Key Differences : Lack the fused imidazopyridazine system, reducing structural complexity and rigidity compared to the target compound.
- Activity: Not directly evaluated in the evidence, but pyridazine derivatives are associated with anti-cancer and anti-inflammatory effects .
c. Peptidomimetic Aldehyde (Compound 18o)
- Core Structure : Combines chromene-3-carboxamide with a peptidomimetic aldehyde chain .
- Key Differences: The aldehyde group enables covalent binding to proteasome active sites, unlike the target compound’s non-covalent interactions inferred from its structure.
- Biological Activity : Demonstrated proteasome inhibitory activity (IC₅₀ = 12 nM) in cancer cell models .
Key Structural and Functional Contrasts
Structure-Activity Relationship (SAR) Insights
- Methoxy Substitution : The 6-methoxy group in the target compound may enhance metabolic stability compared to unsubstituted imidazopyridazines, as seen in kinase inhibitors .
- Fused vs. Non-Fused Heterocycles: The imidazo[1,2-b]pyridazine in the target compound likely improves target engagement compared to non-fused pyridazines (e.g., 5, 6) due to reduced conformational flexibility .
- Carboxamide vs. Hydrazide : The carboxamide linkage (target compound) supports stable hydrogen bonding, whereas hydrazides (e.g., 3a–3d ) may undergo hydrolysis, limiting in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
